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Introduction
Propyl red, with the chemical formula C₁₉H₂₃N₃O₂, is an azo dye commonly utilized as a pH

indicator.[1][2] Its distinct color change within a specific pH range makes it a valuable tool in

various chemical and biological applications. This technical guide provides an in-depth analysis

of the absorption spectrum of propyl red, including its pH-dependent characteristics, and

outlines a detailed experimental protocol for its spectral analysis. While specific experimental

data for propyl red's molar absorptivity is not readily available in public literature, this guide

provides data for analogous compounds to offer a frame of reference.

Propyl red's utility as a pH indicator stems from its ability to exist in two different forms, each

with a distinct absorption spectrum, in response to changes in hydrogen ion concentration.[3]

The equilibrium between these forms is characterized by a specific acid dissociation constant

(pKa).

Physicochemical Properties and pH-Dependent
Behavior
Propyl red, also known by its IUPAC name 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid,

has a molecular weight of 325.40 g/mol .[2][4] It functions as a pH indicator within the range of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1294551?utm_src=pdf-interest
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.chemimpex.com/products/22908
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-red
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.smolecule.com/products/s703862
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-red
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2641012&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.6 to 6.6. In acidic solutions, it appears red, while in basic solutions, it is yellow. The transition

between these two colors is governed by its pKa value, which has been reported to be 5.48.

The color change is a result of a structural rearrangement in the molecule upon protonation or

deprotonation, which alters the electronic conjugation and, consequently, the wavelengths of

light it absorbs.

Quantitative Spectral Data
Precise molar absorptivity (ε) and maximum absorption wavelength (λmax) values for propyl
red are not extensively documented in readily accessible scientific literature. However, data for

similar azo dye indicators, such as methyl red, can provide an estimate of the expected

spectral characteristics.

Indicator Form λmax (nm)
Molar
Absorptivity
(ε) (M⁻¹cm⁻¹)

Solvent/Condit
ions

Propyl Red Acidic (Red) Not specified Not specified pH < 4.6

Basic (Yellow) Not specified Not specified pH > 6.6

Methyl Red (for

comparison)
Acidic (Red) ~525 Not specified pH < 4.8

Basic (Yellow) ~429 Not specified pH > 5.9

Note: The data for methyl red is provided as a reference and may not accurately reflect the

specific values for propyl red. Experimental determination is necessary for precise

quantification of propyl red's spectral properties.

Experimental Protocol: Determination of Propyl
Red's Absorption Spectrum and pKa
This protocol outlines the procedure for determining the absorption spectra of propyl red in its

acidic and basic forms and for calculating its pKa value using UV-Vis spectrophotometry.

4.1. Materials and Reagents

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/product/b1294551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Propyl red

Spectrophotometric grade ethanol or methanol

Hydrochloric acid (HCl), 0.1 M

Sodium hydroxide (NaOH), 0.1 M

Buffer solutions (pH 4, 5, 6, 7)

Volumetric flasks (100 mL, 10 mL)

Pipettes

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

pH meter

4.2. Procedure

4.2.1. Preparation of Stock Solution

Accurately weigh approximately 10 mg of propyl red.

Dissolve the propyl red in a small amount of ethanol in a 100 mL volumetric flask.

Bring the solution to volume with deionized water. This will be your stock solution.

4.2.2. Determination of λmax for Acidic and Basic Forms

Acidic Form: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1

M HCl and dilute to the mark with deionized water.

Basic Form: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1

M NaOH and dilute to the mark with deionized water.
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Using the spectrophotometer, scan the absorbance of the acidic solution from 350 nm to 700

nm to determine the λmax for the red form.

Similarly, scan the absorbance of the basic solution over the same wavelength range to

determine the λmax for the yellow form.

4.2.3. Preparation of Solutions at Various pH Values

Pipette 1 mL of the stock solution into a series of 10 mL volumetric flasks.

Add a specific volume of the appropriate buffer solution (pH 4, 5, 6, 7) to each flask to ensure

the final pH is within the transition range of propyl red.

Dilute each solution to the mark with deionized water.

Measure the pH of each prepared solution using a calibrated pH meter.

4.2.4. Spectrophotometric Measurements

Set the spectrophotometer to the λmax determined for the acidic form.

Measure the absorbance of each of the buffered solutions.

Repeat the measurements at the λmax determined for the basic form.

4.3. Data Analysis

The pKa of propyl red can be determined using the Henderson-Hasselbalch equation adapted

for spectrophotometric data:

pKa = pH - log([In⁻]/[HIn])

Where:

[In⁻] is the concentration of the basic form (yellow)

[HIn] is the concentration of the acidic form (red)

The ratio [In⁻]/[HIn] can be calculated from the absorbance measurements.
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Visualizations
5.1. pH-Dependent Equilibrium of Propyl Red

The following diagram illustrates the equilibrium between the acidic (HIn) and basic (In⁻) forms

of propyl red, which is the fundamental principle behind its function as a pH indicator.

Propyl Red (Acidic Form, HIn)
Color: Red

Propyl Red (Basic Form, In⁻)
Color: Yellow

+ OH⁻

+ H⁺

Click to download full resolution via product page

Caption: Equilibrium of Propyl Red pH indicator.

5.2. Experimental Workflow for pKa Determination

This diagram outlines the key steps in the experimental procedure for determining the pKa of

propyl red.
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Caption: Workflow for pKa determination of Propyl Red.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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